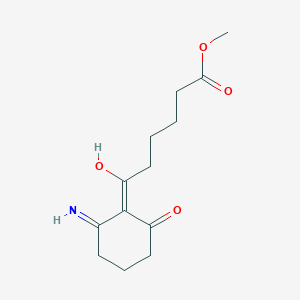![molecular formula C11H16N2O3 B3721421 N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide](/img/structure/B3721421.png)
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide
Vue d'ensemble
Description
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide, also known as DMG, is a derivative of the amino acid glycine. It is a white crystalline powder that is soluble in water and has been the subject of scientific research due to its potential therapeutic properties. DMG is known to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide is known to work by increasing the production of SAMe (S-adenosylmethionine) in the body. SAMe is a compound that is involved in many cellular processes, including the synthesis of neurotransmitters and the regulation of gene expression. N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide also works by increasing the production of glutathione, a powerful antioxidant that helps protect cells from damage.
Biochemical and Physiological Effects:
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has various biochemical and physiological effects, including the enhancement of immune function, the reduction of oxidative stress, and the improvement of athletic performance. N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has several advantages for lab experiments, including its solubility in water and its stability. However, N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide can be difficult to work with due to its hygroscopic nature, which means that it absorbs moisture from the air. This can make it challenging to accurately measure and weigh N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide.
Orientations Futures
There are several future directions for research on N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide. One area of interest is the potential use of N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of interest is the use of N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide as a potential treatment for cancer. N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has been found to have anti-tumor properties and has been studied for its potential use in combination with other cancer treatments. Additionally, N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic properties of N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide and its mechanisms of action.
Applications De Recherche Scientifique
N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its ability to enhance the immune system, improve athletic performance, and reduce oxidative stress. N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2)3-8(14)7(9(15)4-11)5-13-6-10(12)16/h5,14H,3-4,6H2,1-2H3,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJBLZGKULFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC(=O)N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721379.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721405.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3721414.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B3721417.png)
![N-cyclopentyl-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3721418.png)
![2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721427.png)
![2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721429.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)benzoic acid](/img/structure/B3721436.png)
![5,5-dimethyl-2-({[2-(methylthio)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B3721443.png)